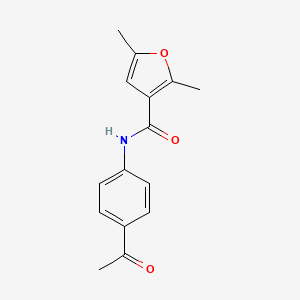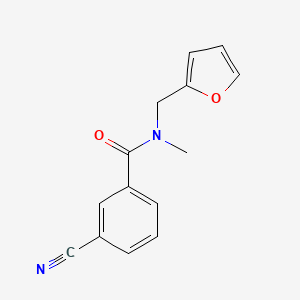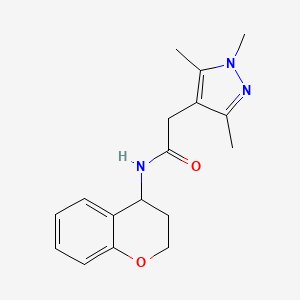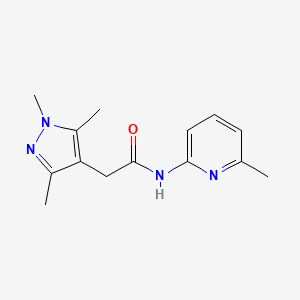
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide, also known as FMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the family of quinoline derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide is complex and involves multiple pathways. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to inhibit the activity of L-type calcium channels, which are involved in cellular signaling and regulation of intracellular calcium levels. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been shown to modulate the activity of endothelial nitric oxide synthase, which plays a role in cardiovascular function. Additionally, N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and anti-viral properties. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been shown to modulate the activity of calcium channels and endothelial nitric oxide synthase, which play important roles in cardiovascular function.
Advantages and Limitations for Lab Experiments
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method and has been extensively studied for its biological activities. However, N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in the treatment of various diseases. Additionally, studies are needed to determine the potential toxicity of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide and to develop safer derivatives of the compound. Finally, studies are needed to optimize the synthesis method of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide to yield higher purity and higher yield of the compound.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide involves the reaction of furfural with methyl anthranilate in the presence of a catalyst to form 2-(furan-2-ylmethyl) quinoline. This intermediate is then reacted with methyl isocyanate to form N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide. The synthesis method has been optimized to yield high purity and high yield of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been used as a tool in the study of the role of calcium channels in cellular signaling and has been shown to inhibit the activity of L-type calcium channels. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been used to study the role of nitric oxide in cardiovascular function and has been shown to modulate the activity of endothelial nitric oxide synthase.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(11-13-7-4-10-20-13)16(19)14-8-2-5-12-6-3-9-17-15(12)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPTUSYXFQQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
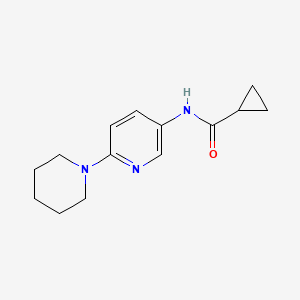
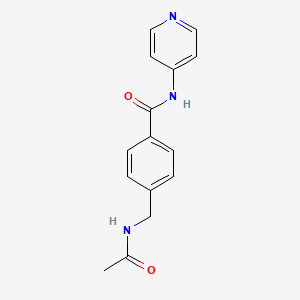

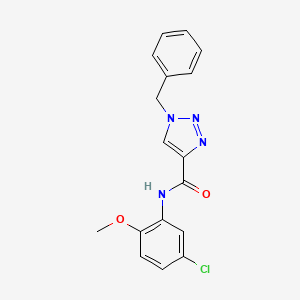
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
